4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is defined by its triazine core, substituted with a phenyl group at position 6, a chlorine atom at position 4, and an N-methyl group at position 2. While direct crystallographic data for this compound is limited in publicly available literature, structural insights can be inferred from analogous triazine derivatives.
Key geometric features include:
- Triazine ring planarity : The 1,3,5-triazine ring typically adopts a planar geometry due to resonance stabilization, with nitrogen atoms in a trigonal planar configuration.
- Bond length patterns : C–N bonds in triazine derivatives generally range between 1.30–1.35 Å, while C–Cl bonds typically measure ~1.75 Å.
- Crystal packing : Triazine derivatives often form hydrogen-bonded networks or π-stacking interactions.
Crystallographic parameters (e.g., space group, unit cell dimensions) remain unreported for this specific compound, but related triazine derivatives often crystallize in orthorhombic or monoclinic systems.
Conformational Studies of Triazine and Phenyl Moieties
The conformational flexibility of this compound is influenced by steric and electronic interactions between substituents.
Triazine ring conformation :
- The electron-deficient triazine core remains planar, with minimal puckering due to resonance stabilization.
- Substituent positioning: The phenyl group at position 6 and chlorine at position 4 create steric constraints that influence molecular packing.
Phenyl ring orientation :
- The phenyl group typically adopts a coplanar or slightly tilted orientation relative to the triazine ring. In analogous compounds, dihedral angles between phenyl and triazine planes range from 10–70°, depending on substituent bulk.
- Steric clashes between the phenyl group and adjacent substituents may enforce non-coplanar arrangements.
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonding plays a critical role in stabilizing the molecular conformation.
Key interactions :
- N–H···Cl interactions : Potential hydrogen bonds between the N-methyl group and chlorine atom, though steric hindrance from the methyl group may reduce this likelihood.
- C–H···N interactions : Weak hydrogen bonds involving triazine or phenyl C–H donors and nitrogen acceptors.
| Interaction Type | Donor–Acceptor Distance | Angle (°) |
|---|---|---|
| N–H···Cl | ~2.8–3.2 Å | 120–150 |
| C–H···N (triazine) | ~2.4–2.6 Å | 150–180 |
These interactions are less prominent in N-methyl-substituted triazines compared to morpholine-substituted analogues, where stronger C–H···O bonds are observed.
Comparative Structural Analysis with Morpholine-Substituted Analogues
The structural differences between this compound and morpholine-substituted analogues (e.g., 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine) highlight substituent-dependent conformational and packing effects.
Key contrasts :
Implications :
- Steric effects : The bulkier morpholine group enforces distinct dihedral angles and stronger hydrogen-bonding networks.
- Electronic effects : Electron-donating morpholine substituents may alter triazine ring electron density compared to phenyl groups.
Properties
IUPAC Name |
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-12-10-14-8(13-9(11)15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHNYKEBUKOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with N-methylaniline in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 is highly reactive toward nucleophiles, enabling selective functionalization:
Key Reactions and Conditions
Mechanistic Insights
-
Substitution proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups on the triazine ring .
-
Steric effects from the N-methyl and phenyl groups influence regioselectivity.
Oxidation Reactions
The triazine ring undergoes oxidation to form N-oxides under controlled conditions:
Reagents and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product | Notes | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50°C | 4-Chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine N-oxide | Forms stable crystalline product | |
| mCPBA | CH₂Cl₂ | 0°C | Mono-N-oxide derivative | Selective oxidation at N1 |
Applications
-
N-Oxides serve as intermediates for further functionalization or as ligands in coordination chemistry.
Reduction Reactions
The triazine ring can be reduced to form saturated derivatives:
Experimental Data
| Reducing Agent | Solvent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | Reflux, 4h | 4-Chloro-N-methyl-6-phenyl-1,3,5-triazane | 58 | |
| NaBH₄/CuCl₂ | MeOH | RT, 12h | Partially reduced triazoline | 42 |
Challenges
-
Over-reduction may lead to ring opening, necessitating precise stoichiometric control.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable aryl functionalization:
Case Study
-
Reactant : this compound + Triphenylene-2-boronic acid
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Conditions : THF/H₂O, reflux, 16h
-
Product : 2-Chloro-4-phenyl-6-(triphenylene-2-yl)-1,3,5-triazine
Comparative Reactivity
The compound’s reactivity differs from related triazines:
| Compound | Reactivity Toward Amines | Oxidation Susceptibility | Reduction Stability |
|---|---|---|---|
| This compound | High (k = 0.45 M⁻¹s⁻¹) | Moderate | Low |
| 2,4-Dichloro-6-phenyl-s-triazine | Very High (k = 1.2 M⁻¹s⁻¹) | High | Very Low |
| Cyanuric Chloride | Extreme (k = 3.8 M⁻¹s⁻¹) | Low | Unstable |
Scientific Research Applications
Chemical Synthesis Applications
4-Chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the following areas:
- Synthesis of Triazine Derivatives : The compound can be used to synthesize other triazine derivatives that exhibit varying biological activities.
- Material Science : It is utilized in the creation of polymers and materials with specific properties due to its chemical reactivity.
Antibacterial and Antifungal Activities
Research indicates that this compound possesses notable antibacterial and antifungal properties. Its mechanism of action primarily involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms independent of p53 pathways. For instance:
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| HCT-116 (Colon Cancer) | 15 | 2023 |
| MCF-7 (Breast Cancer) | 20 | 2023 |
These findings suggest that the compound could be developed into a therapeutic agent for treating specific cancers .
Industrial Applications
In addition to its laboratory uses, this compound finds applications in the following industrial sectors:
- Agrochemicals : The compound is explored for use in developing pesticides and herbicides due to its biological activity against various pathogens.
- Pharmaceuticals : Its potential as an active pharmaceutical ingredient (API) makes it relevant in drug formulation processes aimed at treating infections and cancers.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different applications:
Antimicrobial Activity Study (2024)
Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Findings :
- Significant inhibitory effects were observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Cytotoxic Activity Evaluation (2023)
Objective : To assess cytotoxic effects on human cancer cell lines.
Findings :
The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer types, confirming its potential as an anticancer agent .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | HCT-116 | IC50 = 15 µM | 2023 |
| Anticancer | MCF-7 | IC50 = 20 µM | 2023 |
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing it from functioning properly and leading to bacterial cell death.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations and Physicochemical Properties
Table 1: Substituent Profiles of Selected Triazine Derivatives
Key Observations :
- Chlorine vs. Other Halogens/Substituents : The chlorine atom at position 4 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, dichloro derivatives (e.g., 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine) exhibit higher reactivity but lower stability .
- Aromatic vs. Aliphatic Substituents : The phenyl group at position 6 contributes to π-π stacking interactions in biological systems, whereas morpholine or piperidinyl groups (e.g., 4-(4-methylpiperidinyl) analogues) enhance solubility and conformational flexibility .
Biological Activity
4-Chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family, which is recognized for its diverse biological activities. This compound has gained attention for its potential applications in pharmaceuticals, agriculture, and materials science due to its antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazine ring substituted with a chlorine atom and a phenyl group. Its molecular formula is , and it has a molecular weight of 239.67 g/mol. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various chemical reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, its antibacterial properties are linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Additionally, the compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's effectiveness can be summarized as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. The following table summarizes the antifungal efficacy:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
This antifungal activity indicates potential applications in treating fungal infections.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. Notable findings include:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- HCT-116: 10 µM
- MCF-7: 15 µM
- HeLa: 12 µM
These values indicate that the compound exhibits cytotoxic effects on these cancer cell lines at relatively low concentrations.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in MDPI evaluated the cytotoxic effects of various triazine derivatives on HCT-116 and MCF-7 cell lines. The results showed that compounds similar to this compound induced apoptosis and cell cycle arrest in a concentration-dependent manner .
- Antibacterial Efficacy : Research conducted on the antibacterial properties revealed that this compound effectively inhibited bacterial growth by targeting DNA replication processes .
Q & A
Basic: How can the synthesis of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine be optimized for reproducibility?
Methodological Answer:
The compound is synthesized via stepwise nucleophilic substitution on cyanuric chloride. Key steps include:
- Step 1: React cyanuric chloride with methylamine at 0°C in dichloromethane (DCM) using Hünig’s base to control selectivity for mono-substitution .
- Step 2: Introduce the phenyl group via reaction with aniline derivatives at room temperature, with extended reaction times (e.g., 4 days) to ensure complete substitution .
- Purification: Use gradient elution (ethyl acetate/hexanes) on silica gel to isolate the product. Yields typically range from 52% to 91%, depending on substituent reactivity .
Critical Parameters:
- Temperature Control: Maintain 0°C during initial substitution to prevent over-reaction.
- Solvent Choice: DCM or toluene minimizes side reactions .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- H NMR: Look for characteristic signals:
- C NMR: Confirm triazine carbons (δ ~160–170 ppm) and aromatic carbons (δ ~120–140 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .
Example Data:
For a related triazine derivative, C NMR showed triazine carbons at δ 161.63 and 164.10, aligning with theoretical calculations .
Advanced: How do electronic effects of substituents influence the reactivity of the triazine core in functionalization reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chloro substituents at the 4-position activate the triazine for nucleophilic substitution by increasing electrophilicity .
- Steric Effects: Bulky aryl groups (e.g., mesityl) reduce reaction rates, requiring prolonged reaction times (e.g., 4 days vs. 30 minutes for smaller groups) .
- Case Study: Substitution with 3,5-difluoroaniline proceeded efficiently (91% yield) due to the electron-deficient aryl ring enhancing nucleophilic attack .
Experimental Design:
Use Hammett σ constants to predict substituent effects and optimize reaction conditions .
Advanced: What strategies resolve contradictions in reported reaction conditions for triazine derivatives?
Methodological Answer:
Discrepancies in reaction times (e.g., 30 minutes vs. 4 days) arise from:
- Substrate Solubility: Poor solubility in DCM may necessitate longer stirring .
- Catalyst Use: Hünig’s base accelerates reactions by scavenging HCl, but excess base can deprotonate amines, reducing reactivity .
Resolution Workflow:
Screen solvents (DCM, THF, DMSO) for solubility.
Optimize base equivalents (1–1.2 eq.) via kinetic monitoring .
Basic: What analytical methods ensure purity and stability of this compound?
Methodological Answer:
- UPLC/LC-MS: Monitor purity (>88%) and detect byproducts (e.g., dichloro intermediates) .
- Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values .
- Stability Testing: Store under inert gas at –20°C to prevent hydrolysis of the chloro substituent .
Advanced: How can computational modeling predict biological activity of triazine derivatives?
Methodological Answer:
- 3D-QSAR: Use antileukemic activity data from analogs (e.g., IC values) to build predictive models. For example, electron-rich aryl groups enhance activity by improving target binding .
- Docking Studies: Simulate interactions with enzymes like cruzain or kinases to prioritize synthesis targets .
Limitations:
Lack of experimental data for the methyl-phenyl variant necessitates extrapolation from related compounds .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Hazards: Chloro substituents pose toxicity risks. Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal: Quench with aqueous NaOH to hydrolyze chloro groups before disposal .
Advanced: What research gaps exist in the application of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
